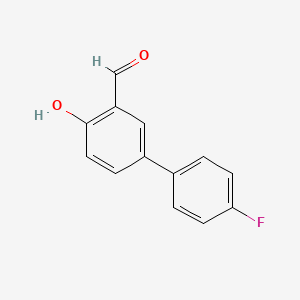

4-(4-Fluorophenyl)-2-formylphenol

Description

4-(4-Fluorophenyl)-2-formylphenol is a fluorinated aromatic compound featuring a formyl (-CHO) group at the 2-position and a 4-fluorophenyl substituent at the 4-position of the phenolic ring. This compound is of interest in organic synthesis due to its reactive aldehyde group, which can participate in condensation reactions (e.g., forming Schiff bases) or serve as a precursor for pharmaceuticals and functional materials.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEAOSHFAFGEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602399 | |

| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847754-82-9 | |

| Record name | 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4’-fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid with a reducing agent to convert the carboxylic acid group to an aldehyde group . The reaction conditions typically involve the use of lithium hydroxide in tetrahydrofuran and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.

Reduction: 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom can also participate in interactions with biological molecules, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

- 4-(4-Chlorophenyl)-2-formylphenol Analogs: Compounds 4 and 5 () are isostructural analogs where the 4-fluorophenyl group is replaced with 4-chlorophenyl or 4-bromophenyl. These compounds exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size (Cl vs. F). The smaller fluorine atom allows tighter packing, influencing solubility and thermal stability. For instance, the fluorinated analog (compound 5) may exhibit higher melting points compared to chlorinated derivatives due to enhanced intermolecular van der Waals interactions .

- Impact of Halogen on Reactivity: Fluorine’s strong electron-withdrawing effect increases the acidity of the phenolic -OH group compared to chlorine. This property enhances the compound’s suitability for deprotonation-driven reactions, such as nucleophilic substitutions or coordination chemistry .

Functional Group Variations

- 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol (): This compound replaces the formyl group with an iminomethyl (-CH=N-) group and substitutes the phenol -OH with a methoxy (-OCH₃) group. The methoxy group reduces acidity (pKa ~10 vs. ~8 for phenol) and alters electronic properties, making the compound more lipophilic. The iminomethyl group enables pH-dependent tautomerism, which is absent in the formyl-containing target compound .

- 4-Fluorophenyl Acetone Derivatives (): Compounds like (4-fluorophenyl)acetone lack the phenolic -OH and formyl groups, resulting in significantly lower polarity. This difference reduces their utility in hydrogen-bonded crystal engineering but improves volatility for applications in gas chromatography or fragrance synthesis .

Crystallographic Features

Isostructurality and Packing :

Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorinated analog exhibits shorter intermolecular F···H contacts (2.7–2.9 Å) compared to Cl···H (3.1–3.3 Å), leading to denser packing and higher crystal density (~1.5 g/cm³ vs. ~1.4 g/cm³ for Cl) .- Liquid Crystal Derivatives (): The compound 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate forms smectic mesophases due to its rigid core and flexible alkoxy chains. In contrast, the formyl group in the target compound could promote nematic phases via dipole-dipole interactions, though experimental confirmation is needed .

Property and Application Comparisons

Physicochemical Properties

| Property | 4-(4-Fluorophenyl)-2-formylphenol | 4-(4-Chlorophenyl)-2-formylphenol | 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol |

|---|---|---|---|

| Molecular Weight | ~216.2 g/mol | ~232.7 g/mol | ~253.3 g/mol |

| Polar Groups | -CHO, -OH | -CHO, -OH | -CH=N-, -OCH₃ |

| Acidity (pKa) | ~8 (phenolic -OH) | ~8.5 (phenolic -OH) | ~10 (methoxy -OH absent) |

| Melting Point | Not reported | ~200–220°C (estimated) | ~150–170°C |

Biological Activity

4-(4-Fluorophenyl)-2-formylphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characterization, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound involves various chemical reactions that yield high-purity products suitable for biological testing. The compound can be synthesized through the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone under specific conditions, often utilizing solvents like ethanol or dimethylformamide.

Key Synthesis Parameters:

- Reagents : 4-Fluorobenzaldehyde, 2-Hydroxyacetophenone

- Solvent : Ethanol or Dimethylformamide

- Yield : High yields reported typically above 80%

The structural characterization is usually performed using techniques such as NMR spectroscopy and single crystal X-ray diffraction, confirming the compound's planar structure with specific intermolecular interactions that may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) cells.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 6.34 ± 0.89 | Induction of apoptosis via mitochondrial pathways |

| 5-Fluorouracil (Control) | A549 | 4.98 ± 0.41 | Antimetabolite action |

In these studies, the compound exhibited an IC50 value of approximately 6.34 µM, indicating significant cytotoxicity against A549 cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2.

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.

Case Studies

-

Case Study on Lung Cancer Treatment :

A study assessed the effects of a series of flavonoids, including derivatives similar to this compound, on lung cancer cell lines. The findings revealed that halogenated compounds significantly inhibited cell growth and induced apoptosis more effectively than standard treatments like 5-fluorouracil . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of various synthesized phenolic compounds, including those with fluorine substitutions. Results indicated that certain derivatives demonstrated effective inhibition against pathogenic bacteria, suggesting potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.